molecular formula C11H8FN3O3 B1300271 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 575497-25-5

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Cat. No.: B1300271
CAS No.: 575497-25-5
M. Wt: 249.2 g/mol
InChI Key: VRQZJKLTBLHHHP-UHFFFAOYSA-N
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Description

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a synthetic organic compound that features a fluorinated phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

    Carbamoylation: The final step involves the carbamoylation of the imidazole ring. This can be achieved by reacting the imidazole derivative with an isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
  • 5-(4-Bromo-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
  • 5-(4-Methyl-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Uniqueness

The presence of the fluorine atom in 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQZJKLTBLHHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354835
Record name BAS 01557661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

575497-25-5
Record name BAS 01557661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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